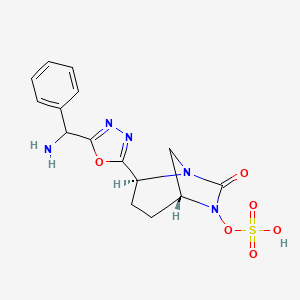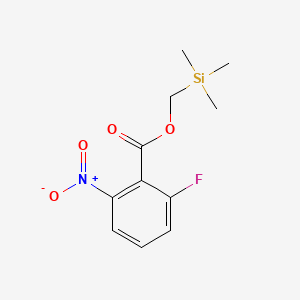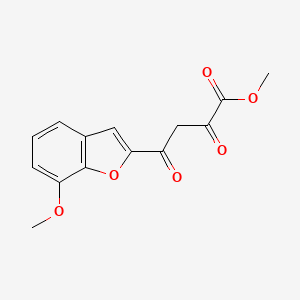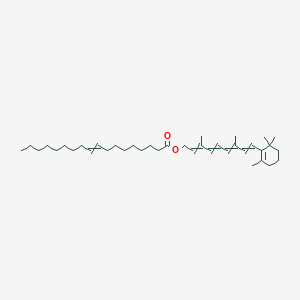
(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a methanol group, which is further modified by the addition of a tosylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Formation of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This can be achieved by the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Tosylation: The hydroxyl group of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods
Industrial production of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium cyanide (KCN) in ethanol.
Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Nucleophilic Substitution: Alkyl halides, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Applications De Recherche Scientifique
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions
Mécanisme D'action
The mechanism of action of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride (MsCl): Similar to tosyl chloride, used to convert alcohols into mesylates.
Trifluoromethanesulfonyl Chloride (TfCl): Used to convert alcohols into triflates, which are also good leaving groups.
Brosyl Chloride (BsCl): Used to convert alcohols into brosylates, another type of sulfonate ester
Uniqueness
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is unique due to the presence of the difluoro-pyrrolidine moiety, which imparts specific chemical properties and reactivity. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H15F2NO3S |
|---|---|
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
[(2R)-4,4-difluoropyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15F2NO3S/c1-9-2-4-11(5-3-9)19(16,17)18-7-10-6-12(13,14)8-15-10/h2-5,10,15H,6-8H2,1H3/t10-/m1/s1 |
Clé InChI |
BRSIZNMXIUTYCE-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC(CN2)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)

![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)



